molecular formula C12H15NO2 B8761008 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

Cat. No.: B8761008
M. Wt: 205.25 g/mol
InChI Key: ZFNIWSXJLHQUHT-UHFFFAOYSA-N
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Description

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a pyrrolidine ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrrolidine group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-pyrrolidinophenyl ketone or 4-pyrrolidinobenzoic acid.

    Reduction: Formation of 4-pyrrolidinophenyl ethanol.

    Substitution: Formation of substituted (4-pyrrolidinophenyl)acetic acid derivatives.

Scientific Research Applications

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors or enzymes in the body. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    Pyrrolidine: Does not contain the phenylacetic acid moiety, limiting its use in certain synthetic applications.

    4-Pyrrolidinophenyl acetate: An ester derivative with different reactivity and solubility properties.

Uniqueness: 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid is unique due to the combination of the pyrrolidine ring and the phenylacetic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various chemical and biological applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)

InChI Key

ZFNIWSXJLHQUHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-(pyrrolidin-1-yl)phenylacetate (0.13 g, 0.59 mmol) obtained in Step 1 was dissolved in tetrahydrofuran (1.2 mL), 1 M aqueous lithium hydroxide solution (1.2 mL) was added, and the mixture was stirred for 5 hrs. The mixture was neutralized with 1 N aqueous hydrogen chloride solution (1.2 mL), and the solvent was evaporated to give a crude product of the title compound, which was used for the synthesis of A-54.
Name
Methyl 4-(pyrrolidin-1-yl)phenylacetate
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (10 ml) was added to a mixture of palladium acetate (22.3 mg, 0.10 mmol), 2-(biphenyl)-di-tert-butylphosphine (59.8 mg, 0.20 mmol) and sodium tert-butoxide (2.40 g, 25.0 mmol), and then (4-bromophenyl)acetic acid (2.15 g, 10.0 mmol) and pyrrolidine (1.10 ml, 13.2 mmol) were added thereto. The obtained mixture was heated at 70° C. for 46 hours. Water (20 ml) was added to the reaction mixture. pH of the aqueous layer was controlled at 2 or below. The aqueous layer was washed with toluene and adjusted to pH 4 to 5. After stirring the reaction mixture in ice-bath for a while, it was filtered to obtain the title compound in the form of a light yellow solid (1.1 g, 54%).
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-(biphenyl) di-tert-butylphosphine
Quantity
59.8 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
22.3 mg
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
54%

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